molecular formula C22H14Cl2FN3O4 B2820690 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-33-3

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2820690
CAS No.: 533879-33-3
M. Wt: 474.27
InChI Key: ABMHMGBZJKXZHT-UHFFFAOYSA-N
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Description

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in the synthesis may include chlorinating agents, nitro compounds, and fluorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the benzodiazepine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of other benzodiazepine derivatives. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound could be used to study the effects of benzodiazepines on cellular processes and receptor interactions. It may also be used in assays to screen for potential therapeutic effects.

Medicine

Medically, benzodiazepines are known for their sedative and anxiolytic properties. This compound could be investigated for its potential use in treating neurological disorders such as anxiety, epilepsy, and insomnia.

Industry

In the pharmaceutical industry, this compound could be used in the development of new medications. It may also be used in quality control processes to ensure the purity and efficacy of benzodiazepine-based drugs.

Mechanism of Action

The mechanism of action for benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways involved would depend on the structure of the compound and its interactions with the receptor.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Commonly used for its sedative effects.

    Clonazepam: Used in the treatment of epilepsy and panic disorders.

Uniqueness

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may have unique properties due to its specific functional groups, which could influence its binding affinity and efficacy. The presence of the nitro and fluorophenyl groups may also contribute to its distinct pharmacological profile.

Properties

IUPAC Name

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2FN3O4/c23-13-3-8-19-17(9-13)21(12-1-4-14(25)5-2-12)27(11-20(29)26-19)22(30)16-10-15(28(31)32)6-7-18(16)24/h1-10,21H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMHMGBZJKXZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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